
(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
Overview
Description
(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is an organic compound that features a hydrazinecarboxylate group attached to an aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3-aminobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarboxylate group to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate. The compound exhibits significant binding affinity to various cancer-related targets:
- DNA Binding Studies : The compound demonstrated strong interactions with DNA, showing hyperchromism and bathochromic shifts in electronic absorption spectroscopy, indicating potential for use in cancer therapies .
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Molecular Docking Studies :
- It showed promising binding energies with key proteins involved in cancer progression, such as β-catenin and epidermal growth factor receptor (EGFR), with binding energies of -5.9 kcal/mol and -5.7 kcal/mol respectively .
- The interaction with DNA was characterized by a binding energy of -6.71 kcal/mol, suggesting its potential as an anticancer agent through DNA targeting mechanisms .
Drug-Likeness and Pharmacokinetics
The compound has been evaluated for drug-likeness using various cheminformatics filters, including:
- Lipinski's Rule of Five : The compound meets the criteria indicating good oral bioavailability.
- Ghose and Veber Filters : It passed these filters, suggesting favorable pharmacokinetic properties .
A detailed analysis of its pharmacokinetic features shows that it possesses suitable characteristics for further development as a lead molecule in drug design.
Synthesis and Characterization
The synthesis of this compound involves traditional methods followed by characterization through various spectroscopic techniques:
- NMR Spectroscopy : Used to confirm the structure and purity.
- X-ray Diffraction : Employed for solid-state analysis to understand the molecular arrangement .
Table 1: Synthesis Overview
Step | Methodology | Key Findings |
---|---|---|
1 | Traditional synthesis | Formation of hydrazinecarboxylate |
2 | Spectroscopic analysis | Confirmation of structural integrity |
3 | Molecular docking | Identification of binding sites on target proteins |
Study on Anticancer Properties
In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted at lower concentrations compared to standard chemotherapeutic agents. This positions the compound as a potential candidate for further investigation in clinical settings.
Binding Affinity Analysis
A comprehensive molecular docking study assessed the binding affinity of the compound to several cancer-related proteins. The results demonstrated that the compound could effectively inhibit key signaling pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Piperidine Derivatives: Known for their importance in medicinal chemistry and drug development.
2-Phenethylamines: These compounds are significant in medicinal chemistry for their therapeutic potential.
Uniqueness
(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is unique due to its specific structure, which combines a hydrazinecarboxylate group with an aminophenyl moiety. This unique combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Biological Activity
The compound (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, synthesis methods, and findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazine moiety, which is often associated with various biological activities including antitumor and antimicrobial effects.
Structural Characteristics
- Functional Groups : The presence of an amino group and a hydrazinecarboxylate framework suggests potential reactivity and interaction with biological targets.
- Stereochemistry : The (E)-configuration indicates the specific geometric arrangement around the double bond, which can influence its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, a study conducted on synthesized derivatives revealed that the compound demonstrated a notable ability to bind to DNA, as evidenced by hyperchromism and bathochromic shifts observed in electronic absorption spectroscopy . These shifts suggest that the compound may intercalate within the DNA structure, potentially disrupting cellular replication processes.
While specific mechanisms for this compound are still under investigation, preliminary data suggest that it may induce apoptosis in cancer cells. This is consistent with findings from related hydrazone derivatives which have shown cytotoxic effects against various cancer cell lines .
Comparative Studies
To better understand its efficacy, comparative studies with similar compounds were conducted. A summary of these findings is presented in Table 1.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hydrazine derivative with amino group | Significant anticancer activity; DNA binding |
Methyl Hydrazine | Simple hydrazine derivative | Limited biological activity |
Hydrazone Derivatives | Formed from hydrazines and aldehydes | Varied anticancer properties |
Study 1: Synthesis and Anticancer Activity
In a recent synthesis study, this compound was produced via traditional methods involving ethyl hydrazinecarboxylate and appropriate aldehyde precursors. The resulting compound was tested against several cancer cell lines, demonstrating effective cytotoxicity .
Study 2: DNA Interaction Studies
Another study investigated the interaction of this compound with DNA using spectroscopic methods. Results indicated that the compound could effectively bind to DNA, leading to significant alterations in spectral properties indicative of intercalation .
Properties
IUPAC Name |
methyl N-[(E)-1-(3-aminophenyl)ethylideneamino]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(12-13-10(14)15-2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3,(H,13,14)/b12-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGHHRIFYVTRME-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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